3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid
Description
3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid is an organic compound with the molecular formula C15H8F4O4. This compound is characterized by the presence of both carboxylic acid and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various fields of scientific research due to its distinctive structural features and reactivity.
Properties
IUPAC Name |
3-[3-carboxy-5-(trifluoromethyl)phenyl]-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4O4/c16-12-2-1-7(13(20)21)6-11(12)8-3-9(14(22)23)5-10(4-8)15(17,18)19/h1-6H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGOQGHZRKJEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690976 | |
| Record name | 6'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-33-2 | |
| Record name | 6'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2-fluorobenzoic acid.
Nitration: The 2-fluorobenzoic acid undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the trifluoromethyl group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and corresponding reduced forms.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity towards target molecules, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Carboxy-2-fluorophenyl)benzoic acid
- 3-(5-Carboxy-2-fluorophenyl)-5-chlorobenzoic acid
- 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol
Uniqueness
3-(5-Carboxy-2-fluorophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both carboxylic acid and trifluoromethyl groups, which impart distinct chemical and physical properties. These features enhance its reactivity and make it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
